(S)-tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (S)-tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 145525-27-5
VCID: VC21132888
InChI: InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-9-12-7-5-4-6-11(12)8-13(16)10-17/h4-7,10,13H,8-9H2,1-3H3/t13-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C=O
Molecular Formula: C15H19NO3
Molecular Weight: 261.32 g/mol

(S)-tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

CAS No.: 145525-27-5

Cat. No.: VC21132888

Molecular Formula: C15H19NO3

Molecular Weight: 261.32 g/mol

* For research use only. Not for human or veterinary use.

(S)-tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate - 145525-27-5

Specification

CAS No. 145525-27-5
Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
IUPAC Name tert-butyl (3S)-3-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Standard InChI InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-9-12-7-5-4-6-11(12)8-13(16)10-17/h4-7,10,13H,8-9H2,1-3H3/t13-/m0/s1
Standard InChI Key RQBSVZLMTABKNG-ZDUSSCGKSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1C=O
SMILES CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C=O
Canonical SMILES CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator